molecular formula C15H14N2O2S B4124790 3-(4-Methylbenzyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,5-dione

3-(4-Methylbenzyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,5-dione

Cat. No.: B4124790
M. Wt: 286.4 g/mol
InChI Key: KNIJHKBQHWKCBN-UHFFFAOYSA-N
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Description

3-(4-Methylbenzyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Thiazole Ring: This step may involve the reaction of the pyrrolidine intermediate with a thiazole derivative under specific conditions.

    Attachment of the 4-Methylbenzyl Group: This can be done through a substitution reaction where the 4-methylbenzyl group is introduced to the pyrrolidine-thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: The compound may bind to receptors on cell surfaces, triggering a biological response.

    Pathways: The compound may modulate signaling pathways, affecting cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylbenzyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,5-dione: can be compared with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10-2-4-11(5-3-10)8-12-9-13(18)17(14(12)19)15-16-6-7-20-15/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIJHKBQHWKCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methylbenzyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,5-dione
Reactant of Route 2
3-(4-Methylbenzyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,5-dione
Reactant of Route 3
3-(4-Methylbenzyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,5-dione
Reactant of Route 4
3-(4-Methylbenzyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,5-dione
Reactant of Route 5
3-(4-Methylbenzyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-(4-Methylbenzyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,5-dione

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